REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][CH2:5][O-:6].[Na+].[C:8]1([CH3:18])[C:9]([S:14](Cl)(=[O:16])=[O:15])=[CH:10][CH:11]=[CH:12][CH:13]=1.[NH2:19][C:20](OCC)=[O:21]>>[CH2:5]([O:6][S:14]([C:9]1[C:8]([CH3:18])=[CH:13][CH:12]=[C:11]([N:19]=[C:20]=[O:21])[CH:10]=1)(=[O:16])=[O:15])[CH3:4] |f:0.1,2.3,4.5|
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
urethane toluene-2-sulphonic acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)Cl)C.NC(=O)OCC
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OS(=O)(=O)C=1C(=CC=C(C1)N=C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |